34-Tyr-bpth (7-34) amide
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Overview
Description
L-Tyrosinamide, L-phenylalanyl-L-norleucyl-L-histidyl-L-asparaginyl-L-leucylglycyl-L-lysyl-L-histidyl-L-leucyl-L-seryl-L-seryl-L-norleucyl-L-alpha-glutamyl-L-arginyl-L-valyl-L-alpha-glutamyl-L-tryptophyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl- is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular peptide is composed of multiple amino acids, each contributing to its unique structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence. Each addition involves the following steps:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid, which is activated by a coupling reagent.
Washing: Removal of excess reagents and by-products.
Cleavage: Detachment of the peptide from the resin and removal of side-chain protecting groups.
Industrial Production Methods
In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The oxidation of specific amino acids, such as methionine and cysteine, can occur under oxidative conditions.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
This peptide has various applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes, receptors, and other proteins. These interactions can modulate various biological pathways, leading to the peptide’s observed effects. For example, binding to a receptor may activate or inhibit a signaling pathway, resulting in changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosine
- L-Phenylalanine
- L-Histidine
- L-Asparagine
- L-Leucine
- Glycine
- L-Lysine
- L-Serine
- L-Glutamic Acid
- L-Arginine
- L-Valine
- L-Tryptophan
- L-Glutamine
- L-Aspartic Acid
Uniqueness
This peptide is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to other peptides, it may exhibit different stability, solubility, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
5-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[4-amino-2-[[2-[2-[(2-amino-3-phenylpropanoyl)amino]hexanoylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C158H248N48O40/c1-15-17-35-98(182-131(221)95(162)62-87-32-20-19-21-33-87)137(227)198-114(66-91-73-172-79-179-91)148(238)200-117(69-123(165)212)151(241)192-108(58-81(3)4)132(222)177-75-124(213)181-97(38-24-27-53-159)133(223)197-113(65-90-72-171-78-178-90)147(237)195-111(61-84(9)10)145(235)203-120(77-208)154(244)204-119(76-207)153(243)187-99(36-18-16-2)134(224)188-105(48-51-125(214)215)139(229)185-103(42-31-57-175-158(169)170)142(232)205-128(85(11)12)155(245)190-106(49-52-126(216)217)141(231)196-112(64-89-71-176-96-37-23-22-34-94(89)96)146(236)194-110(60-83(7)8)143(233)186-102(41-30-56-174-157(167)168)136(226)183-100(39-25-28-54-160)135(225)184-101(40-26-29-55-161)138(228)193-109(59-82(5)6)144(234)189-104(47-50-121(163)210)140(230)201-118(70-127(218)219)152(242)206-129(86(13)14)156(246)202-115(67-92-74-173-80-180-92)149(239)199-116(68-122(164)211)150(240)191-107(130(166)220)63-88-43-45-93(209)46-44-88/h19-23,32-34,37,43-46,71-74,78-86,95,97-120,128-129,176,207-209H,15-18,24-31,35-36,38-42,47-70,75-77,159-162H2,1-14H3,(H2,163,210)(H2,164,211)(H2,165,212)(H2,166,220)(H,171,178)(H,172,179)(H,173,180)(H,177,222)(H,181,213)(H,182,221)(H,183,226)(H,184,225)(H,185,229)(H,186,233)(H,187,243)(H,188,224)(H,189,234)(H,190,245)(H,191,240)(H,192,241)(H,193,228)(H,194,236)(H,195,237)(H,196,231)(H,197,223)(H,198,227)(H,199,239)(H,200,238)(H,201,230)(H,202,246)(H,203,235)(H,204,244)(H,205,232)(H,206,242)(H,214,215)(H,216,217)(H,218,219)(H4,167,168,174)(H4,169,170,175) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQHGGFNQNKDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)NC(=O)C(CC7=CC=CC=C7)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C158H248N48O40 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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